3-Oxo-coronaridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

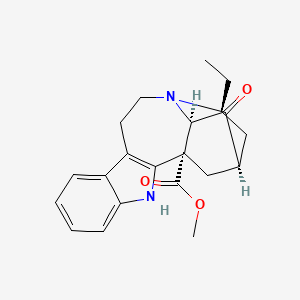

3-Oxo-coronaridine is a derivative of the iboga alkaloid family, which is characterized by an isoquinuclidine nucleus. This compound is derived from coronaridine, an alkaloid found in plants such as Tabernanthe iboga and Tabernaemontana divaricata . The iboga alkaloids, including this compound, have been studied for their diverse biological activities and potential therapeutic applications .

Vorbereitungsmethoden

The synthesis of 3-Oxo-coronaridine involves the oxidation of coronaridine. One common method includes the use of iodine in aqueous methanol to transform coronaridine into its 3-hydroxy and 3-oxo derivatives . The reaction conditions typically involve mild temperatures and controlled pH to ensure the selective oxidation of the desired position on the molecule

Analyse Chemischer Reaktionen

3-Oxo-coronaridine undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different derivatives, such as 3-hydroxy-coronaridine.

Reduction: Reduction reactions can convert this compound back to coronaridine or other reduced forms.

Common reagents used in these reactions include iodine for oxidation, hydrogen gas or metal hydrides for reduction, and nucleophiles such as amines or thiols for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various oxidized, reduced, or substituted forms of the original compound.

Wissenschaftliche Forschungsanwendungen

Chemistry

3-Oxo-coronaridine serves as a valuable intermediate in synthesizing complex alkaloids. Its structural features allow researchers to explore various chemical transformations that can lead to novel compounds with potential applications in pharmaceuticals .

Biology

Research has demonstrated significant biological activities associated with this compound:

- Analgesic Effects: The compound has shown promise in pain relief studies.

- Anti-inflammatory Properties: It exhibits potential for reducing inflammation in biological systems .

Medicine

The therapeutic potential of this compound is particularly noteworthy:

- Drug Addiction Treatment: Studies suggest that derivatives of this compound may help in managing addiction by modulating neurotransmitter systems .

- Neurodegenerative Diseases: Preliminary research indicates that it may have protective effects against neurodegeneration by inhibiting acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the nervous system .

Case Studies and Research Findings

-

Analgesic Activity Study:

A study demonstrated that this compound exhibited significant analgesic effects in animal models when compared to standard analgesics. This suggests its potential as a new pain management agent. -

Neuroprotective Effects:

In vitro studies indicated that this compound could protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases like Alzheimer's and Parkinson's disease. -

Addiction Treatment Research:

Clinical trials exploring the efficacy of this compound derivatives in treating substance use disorders have shown promising results, indicating reduced cravings and withdrawal symptoms among participants .

Wirkmechanismus

The mechanism of action of 3-Oxo-coronaridine involves its interaction with various molecular targets and pathways. It has been found to inhibit acetylcholinesterase, which is an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition leads to increased levels of acetylcholine, which can enhance neurotransmission and potentially alleviate symptoms of neurodegenerative diseases . Additionally, this compound acts as a voltage-gated sodium channel blocker, which contributes to its analgesic effects .

Vergleich Mit ähnlichen Verbindungen

3-Oxo-coronaridine is unique among iboga alkaloids due to its specific oxidation state and resulting biological activities. Similar compounds include:

Coronaridine: The parent compound from which this compound is derived.

Ibogaine: Another well-known iboga alkaloid with psychoactive properties.

Voacangine: A related alkaloid with similar structural features and biological activities.

18-Methoxy-coronaridine: A derivative with potential therapeutic applications in treating addiction.

These compounds share structural similarities but differ in their specific functional groups and resulting biological activities, highlighting the unique properties of this compound .

Eigenschaften

IUPAC Name |

methyl (1S,15S,17S,18S)-17-ethyl-14-oxo-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-3-12-10-13-11-21(20(25)26-2)17-15(8-9-23(18(12)21)19(13)24)14-6-4-5-7-16(14)22-17/h4-7,12-13,18,22H,3,8-11H2,1-2H3/t12-,13-,18-,21+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMMDVGMDEBDBOH-UFUGXISJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC2CC3(C1N(C2=O)CCC4=C3NC5=CC=CC=C45)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C[C@H]2C[C@@]3([C@H]1N(C2=O)CCC4=C3NC5=CC=CC=C45)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.